molecular formula C₉H₇ClO₄S B016287 4-Chlorosulfonylcinnamic acid CAS No. 17641-30-4

4-Chlorosulfonylcinnamic acid

Cat. No.: B016287
CAS No.: 17641-30-4
M. Wt: 246.67 g/mol
InChI Key: ZGGPGWYMMZNPOY-UHFFFAOYSA-N
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Description

4-Chlorosulfonylcinnamic acid is an organic compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by a light orange solid appearance and is known for its utility in organic synthesis . This compound is particularly notable for its chlorosulfonyl functional group attached to a cinnamic acid backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonylcinnamic acid typically involves the reaction of cinnamic acid derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of cinnamic acid using chlorosulfonic acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature management to avoid decomposition.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorosulfonation processes. These processes involve the use of chlorosulfonic acid and cinnamic acid in reactors equipped with cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization and recrystallization techniques to achieve high purity levels.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Derivatives
4-Chlorosulfonylcinnamic acid serves as an important intermediate in the synthesis of various functionalized cinnamic acid derivatives, such as alkylthio and arylthio compounds. These derivatives have been utilized in the development of pharmaceuticals and agrochemicals.

Derivative Synthesis Method Application
Trans-4-Alkylthio-cinnamic acidsOne-pot synthesis from this compoundAntimicrobial agents
Trans-4-Arylthio-cinnamic acidsAqueous medium synthesisPotential anticancer agents

2. Synthesis of Sulfides
The compound is used in the preparation of sulfide derivatives through nucleophilic substitution reactions. This reaction typically involves potassium thioacetate, leading to the formation of a variety of aryl methyl and diaryl sulfides.

Medicinal Applications

1. Anticancer Research
Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. For instance, studies have shown that certain arylthio-cinnamic acid derivatives can inhibit cancer cell proliferation.

2. Anti-inflammatory Properties
Some derivatives have been evaluated for their anti-inflammatory effects, making them candidates for further pharmacological development.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Chemical Research demonstrated the synthesis of trans-4-alkylthio-cinnamic acids from this compound. The synthesized compounds were tested for their antimicrobial activity against various pathogens, showing significant inhibitory effects .

Case Study 2: Anticancer Activity

In another study, researchers explored the anticancer potential of trans-4-arylthio-cinnamic acids derived from this compound. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their therapeutic action .

Mechanism of Action

Biological Activity

4-Chlorosulfonylcinnamic acid is a derivative of cinnamic acid with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a sulfonyl group and a chlorine atom attached to the aromatic ring of cinnamic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C9_9H8_8ClO3_3S
  • Molecular Weight : 232.67 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A significant investigation focused on the synthesis of various esters derived from this compound, which were tested against several microbial strains, including:

  • Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Candida glabrata, Candida krusei

The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 0.024 μmol/mL against specific fungal strains .

CompoundMIC (μmol/mL)Target Organism
Methoxyethyl 4-chlorocinnamate0.13Candida albicans
Perillyl 4-chlorocinnamate0.024Candida glabrata
Methyl 4-chlorocinnamateHigher valueStaphylococcus aureus

The antimicrobial efficacy of this compound is attributed to its interaction with the enzyme 14 α-demethylase, which is critical for fungal sterol biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of this enzyme, inhibiting its function and leading to antifungal activity .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in modulating inflammatory responses. Research indicates that derivatives can inhibit the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), crucial in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy : A study synthesized twelve esters from this compound, revealing that most exhibited antifungal activity with varying degrees of potency against different strains .
  • Inflammation Modulation : Another study demonstrated that p-arylthio cinnamides derived from this compound could inhibit cell adhesion processes involved in inflammation, indicating a dual role in both antimicrobial and anti-inflammatory pathways .
  • Synthetic Routes : Efficient synthetic methods for creating derivatives have been developed, enhancing the availability of bioactive compounds for further pharmacological evaluation .

Properties

IUPAC Name

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?

A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.

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